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Abstract
Camostat mesylate, a synthetic serine protease inhibitor, has a rich history rooted in

Japanese pharmaceutical research. Initially developed in the early 1980s, it was first approved

in Japan in 1985 for the management of chronic pancreatitis and was later indicated for the

treatment of postoperative reflux esophagitis. Its mechanism of action, centered on the

inhibition of trypsin and other serine proteases, laid the groundwork for its therapeutic

applications in these gastrointestinal disorders. This technical guide provides an in-depth

exploration of the history, original therapeutic indications, and the foundational experimental

data that supported the approval and clinical use of Camostat Mesylate for these conditions.

Introduction
Camostat mesylate (brand name Foipan®) is an orally administered synthetic serine protease

inhibitor.[1][2] First described in the literature in 1981, it was developed and approved in Japan

for the treatment of chronic pancreatitis in 1985 and subsequently for postoperative reflux

esophagitis.[1][2] The therapeutic efficacy of camostat mesylate in these conditions is

primarily attributed to its potent inhibition of serine proteases, most notably trypsin.[3] By

attenuating the activity of these enzymes, camostat mesylate mitigates the inflammatory

cascades and tissue damage characteristic of these diseases.
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History and Development
Camostat mesylate was synthesized in Japan and underwent preclinical and clinical

development during the late 1970s and early 1980s.[2] It was approved for clinical use in Japan

in 1985 for the treatment of acute symptoms of chronic pancreatitis.[2] Later, its therapeutic

applications were expanded to include postoperative reflux esophagitis.[1] For decades, its use

was primarily localized to Japan and South Korea.[2]

Original Therapeutic Indication: Chronic
Pancreatitis
Pathophysiology and Rationale for Use
Chronic pancreatitis is a progressive inflammatory disease characterized by the premature

activation of digestive enzymes within the pancreas, leading to autodigestion, chronic

inflammation, and fibrosis.[4] A key initiating event is the intra-pancreatic activation of

trypsinogen to trypsin, which then activates a cascade of other digestive proenzymes.[2] This

enzymatic activity drives tissue damage, inflammation, and the characteristic debilitating pain of

the disease.

Camostat mesylate, as a potent inhibitor of trypsin, was developed to directly counter this

central pathogenic mechanism.[3] By blocking trypsin activity, it was hypothesized to reduce

the downstream activation of other proteases, thereby diminishing the inflammatory response

and providing symptomatic relief.

Preclinical Evidence
Early preclinical studies in animal models of pancreatitis provided the foundational evidence for

the therapeutic potential of camostat mesylate.

Dibutyltin Dichloride (DBTC)-Induced Pancreatitis in Rats: In this model of chronic

pancreatitis, oral administration of camostat mesylate was shown to inhibit inflammation,

cytokine expression, and the development of pancreatic fibrosis.[1]

Spontaneous Chronic Pancreatitis Model (WBN/Kob rats): In this genetic model, camostat
mesylate administration suppressed the gene expression of pancreatitis-associated protein
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(PAP), p8, interleukin-6 (IL-6), and transforming growth factor-beta1 (TGF-β1).[5] This was

associated with a reduction in inflammatory changes and fibrosis within the pancreas.[5]

Clinical Data
While the specific data from the pivotal Japanese clinical trials of the early 1980s are not widely

available in English-language literature, subsequent studies and clinical experience have

substantiated its efficacy. The standard approved dosage for acute symptoms of chronic

pancreatitis in Japan is 600 mg per day, typically administered in three divided doses.[4]

Clinical observations have shown that camostat mesylate can lead to the attenuation of

elevated serum amylase and improvement in subjective symptoms.[6]

Table 1: Summary of Preclinical Efficacy Data for Camostat Mesylate in Chronic Pancreatitis

Models

Animal Model Key Findings Reference

DBTC-Induced Pancreatitis

(Rats)

Inhibition of inflammation,

cytokine expression, and

fibrosis.

[1]

Spontaneous CP (WBN/Kob

rats)

Suppression of PAP, p8, IL-6,

and TGF-β1 gene expression;

reduced inflammation and

fibrosis.

[5]

Signaling Pathway in Chronic Pancreatitis
The therapeutic effect of camostat mesylate in chronic pancreatitis is mediated by the

inhibition of trypsin, which in turn downregulates multiple inflammatory pathways. By blocking

trypsin, camostat mesylate prevents the activation of downstream signaling cascades that

lead to the production of pro-inflammatory cytokines and the activation of pancreatic stellate

cells, which are key drivers of fibrosis.
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Camostat's Inhibition of the Pancreatitis Inflammatory Cascade.

Original Therapeutic Indication: Postoperative
Reflux Esophagitis
Pathophysiology and Rationale for Use
Postoperative reflux esophagitis, particularly after gastrectomy, involves the reflux of duodenal

contents, including pancreatic juice, into the esophagus.[5] Unlike typical gastroesophageal

reflux disease (GERD), the refluxate in this condition is often alkaline and contains high

concentrations of proteases, such as trypsin. Trypsin can directly damage the esophageal

mucosa and trigger an inflammatory response.

The rationale for using camostat mesylate in this context is to inhibit the activity of refluxed

trypsin in the esophagus, thereby preventing mucosal injury and reducing inflammation.

Clinical Data
Clinical studies have demonstrated the efficacy of camostat mesylate in treating postoperative

reflux esophagitis. The typical dosage for this indication is 300 mg per day.[7]

A prospective randomized controlled study involving 80 patients with reflux symptoms after

gastrectomy compared camostat mesylate (300 mg/day for 8 weeks) to other commonly

prescribed drugs.[7] The results showed a significant improvement in symptoms in the

camostat mesylate group.[7]

Table 2: Symptom Relief in Postoperative Reflux Esophagitis with Camostat Mesylate (8

weeks of treatment)[7]
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Symptom
Camostat Mesylate Group
(n=47) - % Relief

Control Group (n=33) - %
Relief

Heartburn 87% 75%

Regurgitation 95% 82%

Epigastric Soreness 85% 75%

Dysphagia 72% 80%

Another study in patients with reflux esophagitis after distal gastrectomy demonstrated that

camostat mesylate significantly decreased trypsin activity in the duodenum and esophagus.[5]

This was accompanied by an improvement in endoscopic findings, with a reduction in the

proportion of patients with severe esophagitis (Grades B, C, and D by Los Angeles

classification) from 70% to 40% after 28 days of treatment.[5]

Signaling Pathway in Reflux Esophagitis
In the esophagus, refluxed trypsin can activate Protease-Activated Receptor 2 (PAR-2), a G-

protein coupled receptor expressed on esophageal epithelial cells.[8] Activation of PAR-2

initiates a signaling cascade that leads to the production of pro-inflammatory cytokines, such as

Interleukin-8 (IL-8), which recruits neutrophils and promotes inflammation.[8] Camostat
mesylate's inhibition of trypsin prevents the activation of this pathway.
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Mechanism of Camostat in Trypsin-Induced Esophageal Inflammation.

Experimental Protocols
Animal Model of Chronic Pancreatitis (DBTC-Induced)[1]
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Animal Model: Male Lewis rats.

Induction of Pancreatitis: A single intraperitoneal administration of dibutyltin dichloride

(DBTC) at a dose of 7 mg/kg.

Treatment: Seven days post-induction, rats in the treatment group were fed a special diet

containing 1 mg/g of camostat mesylate. The control group received a standard diet.

Assessments: The severity of pancreatitis and fibrosis was examined histologically and

enzymologically at days 0, 7, 14, and 28. In vitro studies on isolated monocytes and

pancreatic stellate cells were also performed to assess the effects on cytokine production

and cell proliferation.

Clinical Trial Protocol for Postoperative Reflux
Esophagitis[5]

Patient Population: Patients with gastroesophageal reflux disease after distal gastrectomy.

Screening: Patients were prescreened based on esophageal pH levels and trypsin activity.

Study Design:

Baseline Assessment: Esophageal and duodenal washings were collected to measure

pretreatment trypsin activity.

Acute Effect Assessment: A single oral dose of 100 mg of camostat mesylate was

administered. Duodenal washings were aspirated at 30 and 120 minutes post-

administration to evaluate the immediate effect on trypsin activity.

Chronic Treatment: Patients were then treated with 300 mg of camostat mesylate orally

three times daily for a 4-week period.

Follow-up Assessment: On day 28, the grade of reflux esophagitis was re-evaluated

endoscopically (using the Los Angeles classification), and esophageal washings were

collected to measure trypsin activity.

Conclusion
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Camostat mesylate has a long-standing history as a targeted therapeutic for chronic

pancreatitis and postoperative reflux esophagitis in Japan. Its development was based on a

clear understanding of the central role of serine proteases, particularly trypsin, in the

pathophysiology of these diseases. Preclinical and clinical data have consistently supported its

efficacy in reducing enzymatic activity, inflammation, and associated symptoms. The signaling

pathways elucidated for its action in both the pancreas and the esophagus highlight the

targeted nature of its therapeutic effects. This foundational knowledge continues to be relevant

as new potential applications for this versatile protease inhibitor are explored.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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